Difluoro vs. Monofluoro Quinolone-3-Carboxylic Acid Antibacterial Potency
In a direct comparative study of six quinolone-3-carboxylic acids bearing a 7-azetidin ring, the three difluorinated compounds (E-4501, E-4474, E-4441) were significantly more active than their three monofluorinated analogs (E-4502, E-4500, E-4480) [1]. The difluorinated compounds achieved MIC₉₀ values of 0.06–1 μg/mL against Gram-positive organisms (staphylococci, streptococci, Enterococcus faecalis) and 0.0015–0.12 μg/mL against Enterobacteriaceae, compared with higher MIC₉₀ values for the corresponding monofluorinated series [1]. Against Pseudomonas aeruginosa, difluorinated compounds showed MIC₉₀ values of 1–2 μg/mL [1]. The difluorinated series also demonstrated superior in vivo protective efficacy after oral administration against systemic S. aureus, E. coli, and P. aeruginosa infections in mice compared to ciprofloxacin [1].
| Evidence Dimension | In vitro antibacterial potency (MIC₉₀) |
|---|---|
| Target Compound Data | Difluorinated quinolone-3-carboxylic acids: MIC₉₀ 0.06–1 μg/mL (Gram-positive), 0.0015–0.12 μg/mL (Enterobacteriaceae), 1–2 μg/mL (P. aeruginosa) [1] |
| Comparator Or Baseline | Monofluorinated quinolone-3-carboxylic acid analogs (E-4502, E-4500, E-4480): MIC₉₀ values significantly higher (exact values reported in full text) [1] |
| Quantified Difference | Difluorinated compounds 'significantly more active' than monofluorinated analogs across all organism classes; difluorinated compounds more active than norfloxacin and ofloxacin against Gram-positive organisms and anaerobes [1] |
| Conditions | In vitro MIC determination against clinical isolates including staphylococci, streptococci, Enterococcus faecalis, Enterobacteriaceae, and P. aeruginosa; in vivo murine systemic infection model [1] |
Why This Matters
This class-level evidence establishes that the 6,7-difluoro substitution pattern on quinoline-3-carboxylic acid scaffolds confers superior antibacterial breadth and potency compared to mono-fluorinated analogs, directly supporting procurement of the difluoro intermediate over mono-fluoro alternatives for antibacterial drug discovery programs.
- [1] Gargallo-Viola D, Esteve M, Moros M, Coll R, Xicota MA, de Andres C, Roser R, Guinea J. Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. Antimicrob Agents Chemother. 1990;34(12):2318-26. PMID: 2088187. View Source
